3-chloro-N-(3-ethynylphenyl)propanamide
Description
3-Chloro-N-(3-ethynylphenyl)propanamide (molecular formula: C₁₁H₁₀ClNO, molecular weight: 207.65 g/mol) is a chlorinated propanamide derivative featuring a 3-ethynylphenyl substituent. Its synthesis typically involves the reaction of 3-chloropropionyl chloride with 3-ethynylaniline in the presence of a base like pyridine under mild conditions . The compound’s uniqueness arises from its dual functional groups: a chlorine atom at the 3-position of the propanamide chain and an ethynyl (-C≡CH) group on the phenyl ring. These groups confer distinct reactivity, enabling covalent interactions with nucleophilic protein residues (via the ethynyl group) and halogen bonding (via chlorine), which enhance its biological activity .
Properties
Molecular Formula |
C11H10ClNO |
|---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
3-chloro-N-(3-ethynylphenyl)propanamide |
InChI |
InChI=1S/C11H10ClNO/c1-2-9-4-3-5-10(8-9)13-11(14)6-7-12/h1,3-5,8H,6-7H2,(H,13,14) |
InChI Key |
CHVPGSFIKQWPSU-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)CCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3-ethynylphenyl)propanamide typically involves the reaction of 3-ethynylaniline with 3-chloropropionyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of 3-chloro-N-(3-ethynylphenyl)propanamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3-ethynylphenyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-chloro-N-(3-ethynylphenyl)propanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3-ethynylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The position and nature of substituents on the phenyl ring significantly influence chemical and biological properties. Key comparisons include:
| Compound Name | Substituents on Phenyl Ring | Key Features | Biological Activity (IC₅₀ or Notes) |
|---|---|---|---|
| 3-Chloro-N-(2,6-dichlorophenyl)propanamide | 2,6-dichloro | Enhanced halogen bonding but reduced steric accessibility | Broad-spectrum enzyme inhibition |
| 3-Chloro-N-(2-phenylethyl)propanamide | Phenylethyl (non-aromatic chain) | Increased hydrophobicity; moderate interaction with cellular targets | Anticancer (IC₅₀ ~20 µM) |
| 3-Chloro-N-(3,4-difluorophenyl)propanamide | 3,4-difluoro | Fluorine’s electron-withdrawing effects alter electronic density | Antimicrobial (under investigation) |
| 3-Chloro-N-(4-chlorophenyl)propanamide | 4-chloro | Single chlorine substitution limits halogen bonding diversity | Intermediate antifungal activity |
Backbone and Functional Group Modifications
Variations in the propanamide backbone or adjacent functional groups further differentiate activity:
| Compound Name | Structural Deviation from Target Compound | Impact on Reactivity/Bioactivity |
|---|---|---|
| 3-Chloro-N-(2-methoxy-4-nitrophenyl)propanamide | Nitro and methoxy groups on phenyl ring | Enhanced electron deficiency; potent antibacterial activity |
| 2-Chloro-N-(3,5-difluorophenyl)propanamide | Chlorine at 2-position; difluoro substitution | Altered steric effects; reduced target affinity compared to 3-chloro analogs |
| 3-Chloro-N-(3-(2-thienyl)-5-isoxazolyl)propanamide | Thienyl and isoxazole heterocycles | Improved solubility but lower membrane permeability |
Key Insight : The propanamide backbone in 3-chloro-N-(3-ethynylphenyl)propanamide balances hydrophobicity and hydrogen-bonding capacity, while the ethynyl group enhances target specificity compared to bulkier heterocyclic substituents .
Biological Activity
3-chloro-N-(3-ethynylphenyl)propanamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by a molecular formula of CHClN and a molecular weight of approximately 221.68 g/mol, this compound contains both a chlorine atom and an ethynyl group, which are pivotal to its reactivity and biological effects.
The biological activity of 3-chloro-N-(3-ethynylphenyl)propanamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The ethynyl group enhances the compound's capacity for covalent bonding with nucleophilic sites on proteins, while the chlorine atom can engage in halogen bonding interactions, which may increase its biological efficacy. This dual functionality allows the compound to modulate various biochemical pathways, making it a candidate for further pharmacological exploration.
Biological Activity
Research indicates that 3-chloro-N-(3-ethynylphenyl)propanamide exhibits notable antimicrobial and anticancer properties. Its mechanism involves binding interactions that influence enzyme activity or receptor binding, leading to diverse biological effects depending on the target.
Antimicrobial Properties
Several studies have explored the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains, suggesting its utility in developing new antimicrobial agents.
Anticancer Properties
In vitro studies have demonstrated that 3-chloro-N-(3-ethynylphenyl)propanamide can inhibit the proliferation of cancer cell lines. For instance, it has been tested against MCF-7 breast cancer cells, where it exhibited significant antiproliferative activity . The exact pathways through which it exerts these effects are still under investigation but may involve apoptosis induction and cell cycle arrest.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 3-chloro-N-(3-ethynylphenyl)propanamide, a comparison with structurally similar compounds reveals insights into its potential applications:
| Compound Name | Structural Characteristics | Biological Activity |
|---|---|---|
| 3-chloro-N-(4-methoxyphenyl)propanamide | Methoxy group instead of ethynyl group | Limited antimicrobial activity |
| 3-chloro-N-(3-hydroxyphenyl)propanamide | Hydroxy group instead of ethynyl group | Reduced anticancer efficacy |
| 2-chloro-N-(3-ethynylphenyl)propanamide | Ethynyl group but different halogen substitution | Similar antimicrobial properties |
The presence of both the chloro and ethynyl groups in 3-chloro-N-(3-ethynylphenyl)propanamide is crucial for its enhanced reactivity and biological activity, distinguishing it from other compounds.
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of propanamide indicated that 3-chloro-N-(3-ethynylphenyl)propanamide exhibited significant antibacterial activity against Gram-positive bacteria. The compound was tested alongside standard antibiotics, showing comparable or superior efficacy in some cases .
Case Study 2: Anticancer Activity
In another investigation focused on cancer therapeutics, researchers evaluated the cytotoxic effects of 3-chloro-N-(3-ethynylphenyl)propanamide on several cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with mechanisms involving apoptosis being confirmed through flow cytometry analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
